molecular formula C17H24FNO3S B2496003 3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide CAS No. 2189435-22-9

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide

Cat. No.: B2496003
CAS No.: 2189435-22-9
M. Wt: 341.44
InChI Key: FTHWTXBBCXJKTK-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate:

    Thian-4-ylmethyl Group Introduction: The thian-4-ylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable thian-4-ylmethyl halide reacts with the fluorophenyl intermediate.

    Hydroxyethoxy Group Addition: The hydroxyethoxy group is added through an etherification reaction, where an alcohol reacts with an appropriate alkylating agent.

    Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethoxy group can form hydrogen bonds with amino acid residues. The thian-4-ylmethyl group may contribute to the overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide
  • 3-(2-bromophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide
  • 3-(2-methylphenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide

Uniqueness

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity compared to its chloro, bromo, and methyl analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3S/c18-15-4-2-1-3-14(15)5-6-16(21)19-13-17(22-10-9-20)7-11-23-12-8-17/h1-4,20H,5-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWTXBBCXJKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CCC2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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